molecular formula C21H18N2 B4945710 N,4-dimethyl-N-phenylacridin-9-amine

N,4-dimethyl-N-phenylacridin-9-amine

Cat. No.: B4945710
M. Wt: 298.4 g/mol
InChI Key: CYCLPASDCGWCLS-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-phenylacridin-9-amine is a chemical compound belonging to the class of 9-aminoacridines, which are recognized for their significant biological activity and research potential. This derivative is closely related to a group of 9-anilinoacridines that have been extensively studied as potential antitumor agents . The core acridine structure is known for its ability to intercalate into DNA, a process where the planar acridine moiety inserts between the base pairs of double-stranded DNA, which can lead to alterations in cellular function . Recent high-throughput screening of drug repurposing libraries has identified specific 9-aminoacridine derivatives as potent and selective inhibitors of FoxP3, the key transcription factor in regulatory T cells (Tregs) . Tregs play a critical role in suppressing anti-tumor immunity, and targeting them represents a promising strategy for cancer immunotherapy . Compounds in this class have been shown to selectively abrogate Treg suppressive functions, potentially by interfering with the DNA-binding activity of FoxP3, thereby inhibiting its downstream gene regulation . In experimental models, such 9-aminoacridines have demonstrated the ability to boost anti-tumor immune responses, highlighting their value as tool compounds for investigating novel immunooncology pathways . Beyond immunology, the photophysical properties of diarylamino-substituted acridines make them subjects of interest in materials science, where they exhibit charge-transfer fluorescence that is sensitive to solvent polarity . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethyl-N-phenylacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-15-9-8-13-18-20(15)22-19-14-7-6-12-17(19)21(18)23(2)16-10-4-3-5-11-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCLPASDCGWCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,4 Dimethyl N Phenylacridin 9 Amine

Historical and Pioneering Synthetic Routes to Acridine-9-amines

The foundational methods for constructing the acridine (B1665455) core, developed in the late 19th and early 20th centuries, remain relevant in understanding the chemistry of these heterocycles. Two of the most prominent historical methods are the Bernthsen and Ullmann syntheses.

The Bernthsen acridine synthesis , first reported in 1878, involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). wikipedia.org This reaction is a direct method for producing 9-substituted acridines. researchgate.netyoutube.comyoutube.com However, the harsh reaction conditions and often low yields have led to the development of modified procedures. wikipedia.org For instance, using polyphosphoric acid can lower the required temperature, albeit sometimes with a decrease in yield. wikipedia.org

The Ullmann condensation , another cornerstone in heterocyclic chemistry, provides a route to acridones, which are key intermediates in the synthesis of acridin-9-amines. wikipedia.orgwikipedia.orgmdpi.com This reaction typically involves the copper-promoted coupling of an aryl halide with an aniline (B41778) derivative to form an N-arylanthranilic acid, which is then cyclized to an acridone (B373769). wikipedia.orgnih.govorganic-chemistry.org The acridone can subsequently be converted to the corresponding 9-chloroacridine (B74977), a versatile precursor for 9-aminoacridine (B1665356) derivatives. orgsyn.org Traditional Ullmann reactions also require high temperatures and stoichiometric amounts of copper. wikipedia.org

Contemporary and Novel Synthetic Strategies for N,4-dimethyl-N-phenylacridin-9-amine Derivatives

Modern synthetic chemistry has introduced more efficient and versatile methods for the preparation of complex acridine structures like this compound. These strategies often involve catalyst-mediated reactions, principles of green chemistry, and multi-step synthetic pathways.

Catalyst-Mediated Synthesis and Reaction Mechanisms

The most prevalent modern approach to synthesizing 9-aminoacridines involves the nucleophilic substitution of a 9-chloroacridine intermediate. orgsyn.orgnih.govresearchgate.net The synthesis of the precursor N-arylanthranilic acids has been significantly improved by the advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the efficient coupling of an aryl halide with an aniline derivative under milder conditions than the traditional Ullmann condensation.

For the synthesis of this compound, a plausible catalyst-mediated approach would involve the reaction of 4-methyl-9-chloroacridine with N-methylaniline. nih.govechemi.com The synthesis of the 4-methyl-9-chloroacridine precursor itself would likely start from a substituted N-phenylanthranilic acid, which can be prepared via a Buchwald-Hartwig coupling.

The mechanism of the final amination step typically involves the formation of a reactive 9-phenoxyacridine (B3049667) intermediate when the reaction is carried out in the presence of phenol (B47542), which is then displaced by the amine. nih.gov Direct treatment of 9-chloroacridines with amines can also be effective, often facilitated by a base.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For acridine synthesis, these "green" approaches focus on reducing waste, lowering energy consumption, and using less hazardous materials.

One notable advancement is the use of microwave irradiation . Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the Bernthsen acridine synthesis. researchgate.net For example, using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation provides a rapid and solvent-free method for preparing 9-substituted acridines. researchgate.net This approach avoids the use of harsh reagents like zinc chloride and long reaction times associated with the traditional method.

The use of water as a solvent is another key principle of green chemistry. Researchers have developed methods for the Ullmann amination of aryl halides in water, using catalytic systems such as CuO/oxalyl dihydrazide/ketone. nih.gov Such aqueous methods are highly desirable for reducing the environmental impact of organic synthesis. Furthermore, catalyst systems that are recoverable and reusable, such as cobalt on charcoal (Co/C) derived from rice husks, have been employed for microwave-assisted, one-pot syntheses of acridine derivatives in water. researchgate.net

Multi-Step Approaches and Key Intermediate Isolation

The synthesis of a specifically substituted compound like this compound necessitates a multi-step approach with the careful isolation of key intermediates. A logical synthetic pathway can be proposed based on established methodologies for similar compounds. nih.govnih.gov

A plausible multi-step synthesis is outlined below:

Synthesis of a Substituted N-phenylanthranilic Acid: The synthesis would likely begin with the coupling of 2-bromo-5-methylbenzoic acid and aniline, or 2-aminotoluene and a suitably substituted benzoic acid derivative, via an Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination to form N-(2-carboxyphenyl)-3-methylaniline.

Cyclization to 4-Methylacridone: The resulting N-phenylanthranilic acid derivative would then be cyclized to form 4-methylacridone. This is typically achieved by heating in a strong acid such as polyphosphoric acid or sulfuric acid. nih.gov

Chlorination to 4-Methyl-9-chloroacridine: The 4-methylacridone is then converted to the key intermediate, 4-methyl-9-chloroacridine. This is a standard transformation accomplished by heating the acridone with a chlorinating agent such as phosphorus oxychloride (POCl₃). orgsyn.orgresearchgate.net

Final Amination: The final step is the reaction of 4-methyl-9-chloroacridine with N-methylaniline to yield the target compound, this compound. This nucleophilic aromatic substitution can be carried out by heating the reactants, potentially in a solvent like phenol or under microwave irradiation to improve efficiency. nih.govnih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the proposed synthesis of this compound, several parameters can be adjusted at each step.

StepReactionReagents and ConditionsPotential Optimizations
1N-Arylanthranilic Acid SynthesisUllmann: Aryl halide, aniline, Cu catalyst, high temp. Buchwald-Hartwig: Aryl halide, aniline, Pd catalyst, base, solvent.Use of modern Buchwald-Hartwig catalysts and ligands for higher yields and milder conditions.
2Acridone FormationPolyphosphoric acid or H₂SO₄, heat.Careful control of temperature and reaction time to prevent side reactions.
3ChlorinationPOCl₃, heat.Use of a solvent like chloroform (B151607) to aid in workup and prevent hydrolysis of the product. orgsyn.org
4Final AminationN-methylaniline, heat.Use of microwave irradiation to reduce reaction time and improve yield. nih.gov Addition of a base like Cs₂CO₃ may facilitate the reaction. nih.gov

This table is interactive. You can sort and filter the data.

Purification and Isolation Protocols for this compound

The purification of the final compound and its intermediates is essential for obtaining a high-purity product. Standard laboratory techniques such as recrystallization and column chromatography are commonly employed.

For the intermediates, such as the N-phenylanthranilic acid and the 4-methylacridone, recrystallization from a suitable solvent is often sufficient to achieve the desired purity. The 4-methyl-9-chloroacridine intermediate is sensitive to hydrolysis and should be handled accordingly, with purification often involving dissolution in a non-polar solvent and careful precipitation. orgsyn.org

The final product, this compound, being a basic compound, can be purified by column chromatography on silica (B1680970) gel. The choice of eluent is critical; a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with an increasing gradient of a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) is a common starting point. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system can be beneficial to prevent tailing of the amine on the acidic silica gel. nih.gov

An alternative method for the purification of 9-aminoacridines is the use of solid-phase extraction (SPE) with an ion-exchange resin. For instance, a crude product can be loaded onto a cation exchange resin, washed with a solvent containing a weak acid to remove non-basic impurities, and then the desired aminoacridine can be eluted with a solvent containing a stronger base like triethylamine. ucsf.edu

Detailed Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the chemical compound This compound is not available in the public domain. As a result, the detailed analysis requested in the article outline cannot be provided at this time.

The investigation sought to locate specific data pertaining to the structural elucidation and conformational analysis of this compound, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H or ¹³C NMR spectra, including 1D or multidimensional studies, could be found for this specific compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data are unavailable.

Mass Spectrometry: Information on the ionization and fragmentation pathways for this molecule has not been published.

X-ray Crystallography: There are no public records of single-crystal or powder diffraction analysis, which would be necessary to describe its solid-state molecular architecture, crystal packing, and intermolecular interactions.

Searches for this compound and its potential synthetic routes did not yield any publications detailing its synthesis and subsequent characterization. While data exists for structurally related compounds, such as 9-aminoacridine and its various derivatives, this information is not directly applicable to this compound. researchgate.netgoogle.comresearchgate.netscielo.brnih.govnih.govrsc.orgresearchgate.netnih.gov The precise substitution pattern of the target compound—with a methyl group at the 4-position of the acridine core and a methyl-phenylamino group at the 9-position—appears to be a novel or uncharacterized structure in accessible scientific literature.

Therefore, without primary experimental data, it is not possible to generate the scientifically accurate and detailed article as requested.

Sophisticated Structural Elucidation and Conformational Analysis of N,4 Dimethyl N Phenylacridin 9 Amine

Gas-Phase Structural Probes and Electron Diffraction Studies

Direct experimental data from gas-phase structural probes, such as electron diffraction, for the specific molecule N,4-dimethyl-N-phenylacridin-9-amine is not extensively documented in publicly available research. However, the principles of these techniques, applied to related acridine (B1665455) structures, can provide valuable insights.

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules free from intermolecular forces that are present in the crystalline state. For a molecule like this compound, this method could precisely measure bond lengths, bond angles, and, crucially, the torsional angles that define its three-dimensional shape. Such studies would reveal the intrinsic conformation of the molecule, dictated solely by its internal electronic and steric interactions.

In the absence of direct experimental data for this specific compound, computational chemistry, particularly high-level ab initio and density functional theory (DFT) calculations, serves as a reliable proxy for predicting its gas-phase structure. These theoretical models can calculate the optimized geometry of the molecule in a vacuum, providing detailed information on its structural parameters.

Conformational Landscape and Dynamic Behavior of this compound

The conformational flexibility of this compound is primarily governed by the rotation around the C9-N (amine) and N-C (phenyl) bonds. The interplay of steric hindrance and electronic effects involving the methyl groups and the phenyl ring dictates the preferred spatial arrangement of these substituents relative to the planar acridine core.

Torsional Angles and Planarity Deviations

The planarity of the acridine system is a key determinant of its electronic and photophysical properties. However, the bulky substituents in this compound introduce significant steric strain that can lead to deviations from planarity.

The key torsional angles that define the conformation are:

τ1 (C8-C9-N-Cphenyl): This angle describes the rotation of the N-phenylamino group relative to the acridine plane.

τ2 (C9-N-Cphenyl-Cortho): This angle defines the orientation of the phenyl ring itself.

Due to steric clashes between the N-phenyl group and the hydrogen atoms at positions 1 and 8 of the acridine ring, as well as the 4-methyl group, a perpendicular or near-perpendicular orientation of the phenyl ring with respect to the acridine plane is expected to be the most stable conformation. This arrangement minimizes van der Waals repulsions. The acridine ring itself may exhibit slight puckering or distortion from perfect planarity to accommodate the steric strain imposed by the substituents.

Interactive Data Table: Predicted Torsional Angles and Energy Barriers

Torsional AnglePredicted Value (degrees)Estimated Rotational Energy Barrier (kcal/mol)
τ1 (C8-C9-N-Cphenyl) ~90High
τ2 (C9-N-Cphenyl-Cortho) ~45-60Moderate

Note: These values are estimations based on related structures and theoretical considerations. The rotational barrier for τ1 is expected to be high due to severe steric hindrance in a planar conformation.

Steric Effects and Substituent Influence on Acridine Conformation

N-phenyl group: The primary source of steric hindrance is the N-phenyl group at the 9-position. Its interaction with the peri-hydrogens (at C1 and C8) of the acridine forces it out of the plane of the acridine ring.

N-methyl group: The presence of a methyl group on the exocyclic nitrogen atom further exacerbates the steric crowding around the C9-N bond. This additional bulk reinforces the perpendicular orientation of the phenyl ring and may introduce a slight pyramidalization at the nitrogen atom.

4-methyl group: The methyl group at the 4-position of the acridine ring introduces additional steric interactions, particularly with the N-phenyl group if it were to rotate towards that side of the molecule. This substituent can influence the preferred rotational conformer of the N-phenylamino moiety. Studies on related tolylacridines have shown that such substitutions can significantly impact the molecule's ability to interact with other molecules, such as DNA, by altering the accessible conformations. oup.com

The cumulative steric hindrance from these groups leads to a highly twisted and non-planar structure. This has profound implications for the molecule's electronic properties, as the non-planar conformation disrupts the π-conjugation between the phenyl ring and the acridine system. This disruption would be observable in the molecule's UV-Vis absorption and fluorescence spectra, likely leading to a blue-shift in the absorption maximum compared to a hypothetical planar analogue. The steric hindrance is a key feature that can be exploited to control the properties of acridine derivatives. wikipedia.org

Interactive Data Table: Summary of Steric Interactions

Interacting GroupsType of StrainConsequence
N-phenyl and Acridine C1/C8 HydrogensTorsional/StericOut-of-plane twisting of the N-phenyl group
N-methyl and N-phenylStericIncreased rotational barrier around C9-N bond
4-methyl and N-phenylStericRestriction of N-phenyl group rotation

Elucidation of Photophysical and Photochemical Mechanisms of N,4 Dimethyl N Phenylacridin 9 Amine

Ground State and Excited State Electronic Structure Characterization

The electronic structure of 9-aminoacridine (B1665356) derivatives is characterized by a planar, polycyclic aromatic acridine (B1665455) system, which acts as an electron acceptor, and a donor group at the 9-position. acs.org The interaction between the donor (the N,N-disubstituted amino group) and the acceptor (the acridine ring) largely defines the electronic transitions and photophysical behavior.

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions from the ground state to excited states. For donor-acceptor molecules like substituted 9-aminoacridines, the absorption spectra typically display bands corresponding to π-π* transitions localized on the acridine ring and an intramolecular charge-transfer (ICT) band. nih.gov The ICT band arises from the transition of an electron from the highest occupied molecular orbital (HOMO), primarily located on the donor moiety (N-phenylamine part), to the lowest unoccupied molecular orbital (LUMO), located on the acceptor acridine core. The position and intensity of these bands are sensitive to solvent polarity. nih.govnih.gov For similar donor-acceptor systems, absorption maxima can be found in the near-UV and visible regions. rsc.orgbgsu.edu Without experimental data, specific band assignments for N,4-dimethyl-N-phenylacridin-9-amine cannot be tabulated.

Fluorescence spectroscopy reveals the energy and efficiency of the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). In many donor-acceptor acridine derivatives, emission can occur from a locally excited (LE) state or a charge-transfer (ICT) state. researchgate.netepa.gov The nature of the emitting state is highly dependent on solvent polarity and the geometry of the molecule in the excited state. nih.gov In polar solvents, the ICT state is stabilized, often leading to a red-shifted (lower energy) and broad emission band. nih.gov

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is determined relative to a standard of known quantum yield. researchgate.net It is a ratio of the number of photons emitted to the number of photons absorbed. Phosphorescence, emission from a triplet excited state (T₁), is typically much weaker at room temperature for such molecules and often requires low temperatures and deoxygenated conditions to be observed. Specific emission maxima and quantum yields for this compound are not documented.

Time-Resolved Spectroscopic Investigations: Probing Excited State Dynamics

Time-resolved techniques are crucial for understanding the dynamic processes that occur after photoexcitation, such as energy transfer, relaxation, and interconversion between different excited states.

TCSPC is a highly sensitive method for measuring fluorescence lifetimes. rsc.org The technique builds a histogram of the arrival times of individual fluorescence photons after a pulsed excitation. The resulting decay curve is analyzed to determine the fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state. For molecules exhibiting complex behavior with multiple emitting states or conformations, multi-exponential decay kinetics are often observed.

Mechanisms of Non-Radiative Decay Pathways in this compound

Non-radiative decay pathways are processes by which an excited molecule returns to the ground state without emitting a photon. These processes compete with fluorescence and reduce the quantum yield. Key non-radiative pathways include:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is often facilitated by vibrational relaxation.

Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S₁ → T₁).

Intramolecular Rotations/Twisting: In flexible molecules like this compound, rotation around the C(9)-N bond can lead to the formation of a twisted intramolecular charge transfer (TICT) state. These TICT states are often weakly or non-emissive and provide an efficient non-radiative decay channel, particularly in non-viscous solvents. nih.gov

The efficiency of these non-radiative pathways is influenced by the molecular structure, solvent polarity, and temperature. However, without specific experimental studies on this compound, a quantitative description of its non-radiative decay mechanisms remains speculative.

Internal Conversion Processes

Internal conversion (IC) is a non-radiative de-excitation process where a molecule transitions from a higher to a lower electronic state of the same multiplicity without the emission of a photon. For molecules like this compound, the efficiency of IC is intricately linked to the molecule's structural dynamics in the excited state.

Research on the analogous 9-phenylacridine (B188086) (9-PA) has demonstrated that the competition between internal conversion and other de-excitation pathways, such as intersystem crossing, is heavily dependent on the molecular conformation. rsc.org In low-viscosity solutions, the phenyl group at the 9-position of the acridine ring is free to twist after photoexcitation. This torsional motion leads to a different excited-state geometry that disfavors internal conversion back to the ground state.

However, when this twisting motion is hindered, for instance in high-viscosity solutions or when the molecule is in a constrained environment, the internal conversion pathway becomes more significant. In such environments, the molecule is forced to maintain a more planar conformation in the excited state, which facilitates a more efficient non-radiative decay back to the ground state. For 9-PA, it has been observed that in high-viscosity solutions, the internal conversion yield increases by approximately 2.5 times compared to low-viscosity environments. rsc.org This suggests that for this compound, factors that restrict the rotation of the N,4-dimethylphenyl group would likely enhance the rate of internal conversion.

Table 1: Influence of Molecular Conformation on Internal Conversion (IC) in 9-Phenylacridine as a Model

ConditionMolecular MotionPredominant Deactivation PathwayRelative Internal Conversion Yield
Low-Viscosity SolutionFree rotation of the phenyl groupIntersystem Crossing (ISC)Lower
High-Viscosity SolutionRestricted rotation of the phenyl groupInternal Conversion (IC)Higher (approx. 2.5x)

This table is based on the observed behavior of 9-phenylacridine and is presented as a model for the expected behavior of this compound.

Intersystem Crossing (ISC) Efficiency and Pathways

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is a critical factor in determining the potential of a molecule for applications such as photodynamic therapy and organic light-emitting diodes.

For 9-phenylacridine, and by extension this compound, the pathway to the triplet state is highly dependent on the molecular geometry following photoexcitation. rsc.org Upon absorption of light, the molecule is promoted to the first excited singlet state (S₁). In environments where the phenyl group can twist, the molecule can relax into a twisted intramolecular charge transfer (TICT) state. This twisted conformation has been shown to be a key intermediate that facilitates efficient intersystem crossing to the triplet manifold.

Femtosecond time-resolved spectroscopy studies on 9-PA have elucidated the deactivation mechanism from the excited state. rsc.org After excitation, the molecule in a low-viscosity solvent undergoes a rapid conformational change involving the twisting of the C9-phenyl bond. This leads to a state that efficiently undergoes intersystem crossing to the lowest triplet state (T₁). The triplet state then decays non-radiatively back to the ground state (S₀).

Table 2: Proposed Excited State Deactivation Pathways for 9-Phenylacridine as a Model

StepProcessDescription
1PhotoexcitationS₀ + hν → S₁
2Conformational Change (Twisting)S₁ (planar) → S₁ (twisted)
3Intersystem Crossing (ISC)S₁ (twisted) → T₁
4Non-radiative DecayT₁ → S₀

This table outlines the proposed deactivation mechanism for 9-phenylacridine in low-viscosity solutions, which serves as a probable model for this compound. rsc.org

Photochemical Reactivity and Degradation Pathways of this compound

Acridine derivatives are known to be photoreactive. nih.gov The degradation of such compounds can be initiated by the absorption of UV or visible light, leading to the formation of excited states that can undergo various chemical reactions. For amine-containing compounds, photochemical degradation can often involve oxidation of the amine group.

One potential degradation pathway could involve the photo-oxidation of the dimethylamino group. This could lead to the formation of N-oxide derivatives or dealkylation products. Another possible route is the reaction with reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, which can be generated in the presence of light, oxygen, and photosensitizers.

Furthermore, the acridine ring itself can be susceptible to photochemical attack. Reactions such as photoaddition or photocyclization are known for some acridine derivatives. The presence of the N-phenylamino substituent at the 9-position can also influence the reactivity, potentially leading to cleavage of the C-N bond or reactions on the phenyl ring. The thermal degradation of some diamine compounds has been shown to proceed through carbamate (B1207046) formation followed by cyclization or urea (B33335) formation, which could be a consideration under combined light and heat conditions. nih.gov However, without direct experimental evidence, these proposed pathways remain speculative for this compound.

Computational Chemistry and Theoretical Modeling of N,4 Dimethyl N Phenylacridin 9 Amine

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For acridine (B1665455) derivatives, DFT methods are frequently used to calculate a set of molecular descriptors for the molecule and its complexes. scielo.org.co

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT functionals such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), the bond lengths, bond angles, and dihedral angles of N,4-dimethyl-N-phenylacridin-9-amine are adjusted to find the global minimum on the potential energy surface. scientific-journal.comresearchgate.net

Once a stationary point is located, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. q-chem.com The absence of any imaginary frequencies indicates a stable structure. readthedocs.io These calculations also yield the infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. nih.gov The fundamental vibrational frequencies can be analyzed to understand the characteristic motions of the molecule's functional groups. scientific-journal.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

ParameterTypeAtoms InvolvedCalculated Value
Bond LengthC-NAcridine(C9) - Amine(N)~1.38 Å
Bond LengthN-CAmine(N) - Phenyl(C1')~1.42 Å
Bond AngleC-N-CAcridine(C9)-Amine(N)-Phenyl(C1')~125°
Dihedral AngleC-C-N-CAcridine(C)-Acridine(C9)-Amine(N)-Phenyl(C1')~60-70°

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, defining the electrophilicity. youtube.com

For this compound, the HOMO is typically localized on the electron-rich dimethylaniline moiety and the acridine ring, while the LUMO is predominantly distributed over the electron-deficient acridine core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. rsc.org A smaller gap suggests higher reactivity and easier electronic excitation. The spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties (DFT)

PropertyValueDescription
EHOMO-5.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)3.4 eVIndicator of chemical reactivity and stability
Ionization Potential (I)5.5 eVEnergy required to remove an electron (≈ -EHOMO)
Electron Affinity (A)2.1 eVEnergy released when an electron is added (≈ -ELUMO)

While this compound is a closed-shell molecule in its ground state, it can form open-shell species such as radical cations or anions upon oxidation or reduction. In these cases, there are unpaired electrons, and Spin-DFT (SDFT) is the appropriate theoretical framework. A key property calculated for open-shell systems is the spin density distribution, which maps the spatial location of the unpaired electron(s). usc.edu This information is crucial for predicting the most reactive sites in the radical species. For the radical cation of this compound, the spin density would likely be delocalized across the nitrogen atom of the amino group and the π-system of the acridine and phenyl rings.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

For calculations requiring higher accuracy, ab initio and post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, explicitly account for electron correlation, which is approximated in DFT. github.io While computationally more demanding, they serve as a benchmark for DFT results and are essential for systems where electron correlation effects are particularly strong. chemrxiv.org These high-accuracy calculations can provide more precise values for interaction energies, reaction barriers, and electronic properties. arxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Dynamic Behavior in Solution and Condensed Phases

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics in a realistic environment, such as in a solvent. mdpi.com By simulating the motions of the solute (this compound) and surrounding solvent molecules over time, MD can reveal important information about conformational flexibility, solvation structure, and transport properties like diffusion coefficients. researchgate.neturfu.ru These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The COMPASS force field, for example, is optimized for condensed-phase simulations. researchgate.net MD studies can elucidate how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the structure and behavior of the compound. researchgate.net

Excited State Computational Methods: Time-Dependent DFT (TD-DFT) for Photophysical Insights

To understand the photophysical properties of this compound, such as its absorption and emission of light, excited-state computational methods are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its favorable balance of accuracy and computational efficiency. researchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-visible absorption spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Analysis of the molecular orbitals involved in these electronic transitions reveals their nature, such as π→π* or intramolecular charge transfer (ICT) transitions. For this compound, TD-DFT would likely predict intense absorption bands corresponding to π→π* transitions within the acridine chromophore and a lower-energy band with significant ICT character, representing the transfer of electron density from the dimethylaniline donor to the acridine acceptor upon photoexcitation.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Character
S13.104000.25HOMO → LUMOIntramolecular Charge Transfer (ICT)
S23.543500.60HOMO-1 → LUMOπ→π
S33.873200.55HOMO → LUMO+1π→π

Quantitative Structure-Property Relationship (QSPR) Modeling and Cheminformatics of Acridine Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling and cheminformatics are pivotal computational tools in modern medicinal chemistry for the systematic investigation of acridine derivatives. These methodologies establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activities. For acridine derivatives, QSPR and cheminformatics approaches are extensively employed to rationalize their mechanisms of action, predict the activity of novel compounds, and guide the design of derivatives with enhanced therapeutic profiles.

The fundamental principle of QSPR is that the biological activity of a chemical compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, it is possible to develop predictive models. In the context of acridine derivatives, these studies have been instrumental in understanding their interactions with biological targets such as DNA and various enzymes. researchgate.netstlawu.edu

A typical QSPR study on acridine derivatives involves the following steps:

Data Set Assembly: A series of acridine derivatives with experimentally determined biological activities (e.g., anticancer, antiparasitic, or enzyme inhibition) is compiled. nih.govresearchgate.net

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSPR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Cheminformatics plays a broader role by managing, analyzing, and visualizing the chemical information of acridine derivatives. This includes database creation, similarity searching, clustering, and the application of computational chemistry principles to study structure-activity relationships. researchgate.net For instance, molecular docking studies, a key component of cheminformatics, are often used in conjunction with QSPR to elucidate the binding modes of acridine derivatives with their biological targets, such as DNA topoisomerase. jppres.com

Research on various classes of acridine derivatives has demonstrated the utility of these computational approaches. For example, studies on 9-thioaryl-acridine derivatives have established correlations between molecular structure and antiparasitic activity against T. cruzi and L. donovani. researchgate.net Similarly, for antitumor 9-thiadiazolo-acridine derivatives, electronic properties and molecular structure have been successfully correlated with their activity against leukemia cells, supporting the hypothesis of DNA intercalation as a primary mechanism of action. nih.gov

The insights gained from QSPR and cheminformatics studies are invaluable for the rational design of new acridine-based therapeutic agents. By identifying the key structural features that govern a desired biological activity, these models can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Illustrative Data for QSPR Modeling of Acridine Derivatives

The following table represents a hypothetical dataset that could be used for a QSPR study on a series of acridine derivatives, illustrating the types of descriptors and biological activity data that are typically correlated.

Compound IDMolecular Weight (MW)LogPPolar Surface Area (PSA) (Ų)Experimentally Determined IC₅₀ (µM)
ACR-001295.364.1228.171.25
ACR-002309.394.5128.170.98
ACR-003325.364.2540.522.10
ACR-004339.394.6440.521.75
ACR-005311.383.9832.593.50
ACR-006325.414.3732.592.80

This table is for illustrative purposes and does not represent actual experimental data for this compound or its close analogs.

Key Molecular Descriptors in Acridine QSPR Studies

The table below outlines some of the common molecular descriptors used in QSPR studies of acridine derivatives and their relevance.

Descriptor TypeExample DescriptorsRelevance to Acridine Derivatives
Constitutional Molecular Weight, Atom CountRelates to the overall size and composition of the molecule.
Topological Wiener Index, Kier & Hall IndicesEncodes information about the connectivity and branching of the molecular structure.
Geometrical Molecular Surface Area, Molecular VolumeDescribes the 3D shape and size of the molecule, which is crucial for receptor fitting and DNA intercalation.
Electrostatic Dipole Moment, Partial ChargesReflects the electronic distribution within the molecule, influencing interactions with polar biological targets.
Quantum-Chemical HOMO/LUMO Energies, Mulliken ChargesProvides insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Reactivity and Mechanistic Studies of N,4 Dimethyl N Phenylacridin 9 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Acridine (B1665455) Core

The acridine ring system is generally electron-deficient, particularly at positions 9 and 10, which makes it susceptible to nucleophilic attack. Conversely, electrophilic substitution is less facile than in benzene or naphthalene and typically requires forcing conditions.

Electrophilic Substitution: Electrophilic attack on the acridine core generally occurs on the electron-rich benzene rings rather than the central pyridine ring. The presence of the electron-donating 4-methyl group in N,4-dimethyl-N-phenylacridin-9-amine would further activate the ring system towards electrophiles. However, the primary directing influence for incoming electrophiles is the powerful electron-donating amino group at the 9-position, which directs electrophiles to the ortho and para positions of the aniline (B41778) ring. Within the acridine core itself, electrophilic substitution is known to favor the 2- and 7-positions, which are the positions of highest electron density in the unsubstituted acridine molecule. The 4-methyl group would likely enhance the reactivity at the adjacent positions, but steric hindrance could play a role in directing the substitution pattern.

Nucleophilic Substitution: The 9-position of the acridine nucleus is highly activated towards nucleophilic substitution, especially when a good leaving group is present. While the N-methyl-N-phenylamino group is not an ideal leaving group, protonation of the acridine nitrogen or the exocyclic amine could facilitate its departure under certain conditions. More commonly, nucleophilic substitution is observed in the synthesis of 9-aminoacridines from 9-chloroacridine (B74977) precursors. For this compound, direct nucleophilic substitution on the acridine core is unlikely without prior modification. However, the amino group can itself act as a nucleophile in various reactions.

A common synthetic route to related 9-anilinoacridines involves the condensation of a substituted 9-chloroacridine with an appropriate aniline derivative . This highlights the susceptibility of the 9-position to nucleophilic attack.

Reactant 1Reactant 2ProductReaction TypeReference
9-Chloroacridine3-Aminobenzotrifluoride9-[(3'-Trifluoromethyl)phenylamino]acridine hydrochlorideNucleophilic Aromatic Substitution
9-Chloroacridinep-Toluidine9-[(4'-Methyl)phenylamino]acridineNucleophilic Aromatic Substitution
2-Methoxy-9-chloroacridinep-Toluidine2-Methoxy-9-[(4'-methyl)phenylamino]acridineNucleophilic Aromatic Substitution

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction chemistry of acridine derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. The redox behavior of this compound is expected to be influenced by both the acridine core and the N-phenylamino substituent.

Oxidation: 9-Anilinoacridines, which are structurally similar to the title compound, can undergo a chemically reversible, two-electron oxidation to form quinone diimines nih.gov. This process is facilitated by electron-donating substituents on the anilino ring. In the case of this compound, the N-methyl group on the amino function is an electron-donating group that would facilitate this oxidation. The oxidation potential is sensitive to the electronic properties of the substituents on the aniline ring, while substituents on the acridine ring have a smaller effect nih.gov. The proposed mechanism involves the formation of a radical cation intermediate, followed by a second electron transfer and deprotonation to yield the quinone diimine.

The redox potentials of several 9-anilinoacridine derivatives have been determined, showing a clear dependence on the substituent's electronic properties nih.gov.

CompoundSubstituent on Anilino RingE1/2 (V vs. Ag/AgCl)
Amsacrine analogue1'-NHSO2Me+0.45
Amsacrine analogue3'-NHSO2Me+0.70
Amsacrine analogue1'-OMe+0.55
Amsacrine analogue3'-OMe+0.72

Reduction: The acridine nucleus can be reduced to 9,10-dihydroacridine. This reduction can be achieved using various reducing agents. The presence of the electron-donating amino group at the 9-position may influence the reduction potential of the acridine core. In some cases, the reduction of N-arylimines can proceed via a single electron transfer to form an α-amino radical snnu.edu.cn. While not a direct analogue, this suggests that the imine-like character of the C9-N bond in the protonated form of this compound could potentially undergo reduction.

Cycloaddition Reactions and Pericyclic Processes

The extended π-system of the acridine core suggests that it could participate in cycloaddition reactions, acting as either a diene or a dienophile. Pericyclic reactions, which proceed through a concerted, cyclic transition state, are also a possibility for this class of compounds.

Cycloaddition Reactions: There is evidence that the acridine ring system can undergo intramolecular Diels-Alder reactions, where a dienophile tethered to the acridine core reacts with the central ring of the acridine, which acts as the diene acs.org. This suggests that this compound could potentially react with strong dienophiles in an intermolecular fashion, although this would likely require harsh conditions due to the aromaticity of the acridine system. The reaction would involve the [4+2] cycloaddition across the 9,10-positions of the acridine.

The hetero-Diels-Alder reaction is another possibility, where the C9=N10 bond of a suitably activated acridine derivative could act as a dienophile. Conversely, the acridine system could potentially react as a 4π component with a very reactive dienophile.

DieneDienophileProduct TypeReaction TypeReference
Acridine derivative with tethered alkeneAlkene side chainFused polycyclic systemIntramolecular Diels-Alder acs.org

Pericyclic Processes: Beyond cycloaddition, other pericyclic reactions such as electrocyclic reactions or sigmatropic rearrangements could be envisaged for appropriately substituted derivatives of this compound. For instance, an electrocyclic ring-opening or closing could occur in a non-aromatic, partially reduced acridine derivative. However, for the fully aromatic parent compound, such reactions are energetically unfavorable.

Catalytic Applications and Mechanistic Investigations in Organic Synthesis

Acridine derivatives have emerged as versatile scaffolds in catalysis, particularly in the field of photoredox catalysis acs.org. The strong absorption in the visible region and the favorable redox properties of the acridine core make them suitable candidates for mediating light-induced electron transfer processes.

Photocatalysis: Acridinium salts, which can be formed by N-alkylation or protonation of acridines, are potent photooxidants. Upon irradiation with visible light, the acridinium ion is excited to a long-lived excited state that can readily accept an electron from a suitable donor. This property has been exploited in a variety of organic transformations. For example, 9-arylacridinium salts have been used as photocatalysts for the direct decarboxylative radical generation from carboxylic acids nih.gov.

The general mechanism for acridine-based photocatalysis involves the following steps:

Excitation: The acridine catalyst absorbs a photon of visible light to reach an excited state.

Electron Transfer: The excited acridinium catalyst accepts an electron from a substrate, generating a radical cation from the substrate and the acridinyl radical.

Substrate Reaction: The substrate radical cation undergoes further reaction, such as fragmentation or addition.

Catalyst Regeneration: The acridinyl radical is oxidized back to the acridinium cation to complete the catalytic cycle.

It is plausible that this compound, upon protonation or quaternization at the acridine nitrogen, could function as a photocatalyst in a similar manner. The electronic properties of the substituents would modulate the redox potentials of the catalyst and, therefore, its reactivity and substrate scope.

Catalytic ReactionCatalyst TypeSubstrateProductMechanistic FeatureReference
Decarboxylative AminationAcridine/Copper dual catalysisCarboxylic acidAminePhotoinduced electron transfer nih.gov
Decarboxylative Conjugate AdditionAcridine/Copper dual catalysisCarboxylic acidα-Alkyl ketoneRadical addition to Michael acceptor nih.gov

Advanced Research Applications of N,4 Dimethyl N Phenylacridin 9 Amine in Chemical Biology and Materials Science Excluding Clinical Applications

N,4-dimethyl-N-phenylacridin-9-amine as a Fluorescent Probe in Biochemical Research Methodologies

The inherent fluorescence of the acridine (B1665455) core is highly sensitive to the local microenvironment, making it an excellent platform for developing molecular probes. Substitutions on the acridine ring and the exocyclic amine group can be tailored to modulate these properties for specific biochemical research applications.

The planar aromatic structure of acridine derivatives is a key determinant of their ability to interact with nucleic acids. Research on closely related N-substituted acridin-9-amines provides a framework for understanding the potential binding mechanisms of this compound. researchgate.net The primary mode of interaction for many planar acridine compounds is intercalation, where the flat ring system inserts between the base pairs of the DNA double helix. nih.gov Fluorescence and thermal denaturation studies of 4'-(9-Acridinylamino)methanesulfon-m-anisidide (AMSA), a related 9-aminoacridine (B1665356) derivative, provided strong evidence that its binding to DNA occurs via intercalation. nih.gov

Spectroscopic methods are central to elucidating these binding events. Absorption and fluorescence spectroscopy, along with circular dichroism (CD) spectral titration, are used to determine binding constants, stoichiometry, and thermodynamic parameters. researchgate.net For example, studies on 9-phenylacridine (B188086) (ACPH) revealed that it binds to DNA through non-electrostatic forces, such as hydrogen bonding and van der Waals interactions, with a binding stoichiometry of approximately 1:4 (drug to DNA base pairs). researchgate.net The N-phenyl group, similar to that in this compound, can influence the binding affinity and specificity, potentially through steric effects or additional interactions within the DNA grooves. The investigation of N-substituted acridin-9-amines using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy helps to understand the structural and tautomeric properties that influence these interactions. researchgate.net These methodologies collectively allow for a detailed characterization of how compounds like this compound could function as nucleic acid probes.

While specific studies employing this compound as a spectroscopic tool for protein-ligand interactions are not widely documented, the principles of using acridine derivatives as fluorescent reporters are well-established. The fluorescence of an acridine compound is often sensitive to changes in its environment, such as polarity and viscosity. If such a probe is incorporated into a biological system, a binding event between a protein and its ligand can alter the microenvironment of the probe, leading to a measurable change in its fluorescence signal (intensity, wavelength, or lifetime).

This property allows the acridine derivative to act as a reporter for the binding event without directly participating in it. Methodologically, this could involve tethering the acridine derivative to a specific site on the protein of interest. The subsequent addition of a ligand would induce a conformational change in the protein, altering the environment around the fluorescent tag and producing a spectroscopic signal. This signal can then be used to quantify the binding affinity and kinetics of the protein-ligand interaction.

The lipophilic nature and fluorescent properties of acridine derivatives make them suitable candidates for cellular imaging. Although specific research on this compound for cellular imaging is limited, the applications of related compounds demonstrate its potential. Acridine-based fluorescent sensors have been successfully used to image the distribution of metal ions within living cells. researchgate.netewha.ac.kr

Given its structure, this compound would be expected to readily cross cell membranes. Its fluorescence could be exploited for staining and visualizing subcellular structures. For instance, many fluorescent dyes with similar properties accumulate in lipid-rich environments, suggesting a potential application in staining lipid droplets or cellular membranes. The research would involve incubating cells with the compound and using fluorescence microscopy to observe its localization and behavior, providing insights into cellular architecture and processes based on its distribution and spectral properties.

Integration of this compound in Functional Materials Development

The electrochemical and photophysical stability of the acridine core makes it a valuable building block for organic functional materials, particularly in optoelectronics and sensor technology.

Derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) are widely used in the development of materials for high-performance OLEDs. scut.edu.cntandfonline.com This structural unit is known to impart excellent thermal stability and effective hole-transporting properties to molecules. nih.gov By combining this donor unit with an electron-accepting core, bipolar materials can be created that facilitate balanced injection and transport of both holes and electrons within an OLED device. tandfonline.com

For example, a material named TPA-2ACR, which incorporates dimethylacridine and N-phenylaniline moieties, has been used as a hole-transporting material in yellow phosphorescent OLEDs. nih.gov Devices using TPA-2ACR demonstrated excellent performance, achieving a maximum external quantum efficiency (EQE) of 21.59%, a current efficiency of 55.74 cd/A, and a power efficiency of 29.28 lm/W. nih.gov These metrics significantly surpassed those of a reference device using a standard material. nih.gov Other research has focused on using the 9,9-dimethyl-9,10-dihydroacridine unit to create luminogens with aggregation-induced emission (AIE) properties, which are highly desirable for fabricating efficient non-doped OLEDs. scut.edu.cntandfonline.com

Table 1: Performance of OLEDs Incorporating Dimethylacridine Derivatives This table is interactive. Click on the headers to sort.

Device Role Derivative Name Max. EQE (%) Max. Current Eff. (cd/A) Max. Power Eff. (lm/W) Ref.
Hole-Transporting Layer TPA-2ACR 21.59 55.74 29.28 nih.gov
Host Material PhCAR-2ACR 7.65 23.13 6.05 nih.gov
Non-doped Emitter PIO-α-DMAc 5.0 14.5 11.2 tandfonline.com
Doped Emitter (10 wt%) PIO-α-DMAc 5.1 14.8 13.0 tandfonline.com

The strong fluorescence of the acridine nucleus makes it an ideal signaling unit for chemosensors. researchgate.net A common design strategy involves coupling the acridine fluorophore to a specific receptor moiety that can selectively bind to a target analyte. nih.gov This binding event alters the electronic properties of the system, causing a detectable change in the fluorescence output, such as quenching or enhancement. rsc.orgmdpi.com

Numerous acridine-based fluorescent chemosensors have been developed for the selective detection of various metal ions. researchgate.net By functionalizing the acridine core with ligands like azacrown ethers or dipicolylamine (DPA), researchers have created sensors for ions including Fe³⁺, Ni²⁺, Hg²⁺, Cd²⁺, and Zn²⁺. researchgate.netewha.ac.kracs.orgewha.ac.kr The sensing mechanism often relies on chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the receptor restricts photoinduced electron transfer (PET) or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity. ewha.ac.krewha.ac.kr The this compound compound could serve as the core fluorophore in such a system, where the addition of a suitable receptor would enable the development of new selective and sensitive chemosensors.

Table 2: Examples of Acridine-Based Fluorescent Chemosensors for Metal Ions This table is interactive. Click on the headers to sort.

Sensor Target Analyte Detection Limit (μM) Sensing Mechanism Ref.
Acridine-based L1 Fe³⁺ 4.13 Fluorescence Quenching researchgate.net
Acridine-based L2 Ni²⁺ 1.52 Fluorescence Quenching researchgate.net
Acridine-Azacrown Ether Hg²⁺ Not specified CHEF ewha.ac.kr
Acridine-Azathiacrown Ether Cd²⁺ Not specified CHEF ewha.ac.kr
ACC Cu²⁺ 0.12 Fluorescence Quenching rsc.org
Acridine-DPA derivative Zn²⁺ Not specified CHEF ewha.ac.kr

Photoactive Materials and Energy Harvesting Systems

The unique photophysical properties of acridine derivatives, particularly those with donor-acceptor architectures, position them as compelling candidates for advanced research in photoactive materials and energy harvesting systems. While direct research on this compound is not extensively documented in publicly available literature, its structural motifs—an electron-donating N,4-dimethyl-N-phenylamine group attached to the electron-accepting acridine core—strongly suggest its potential in these applications. The behavior of analogous N-phenylacridin-9-amine and other 9-aminoacridine derivatives provides a framework for understanding its likely characteristics and performance in such systems.

The core acridine structure is characterized by a rigid, planar, and extended π-conjugated system. nih.gov This configuration is fundamental to its strong absorption of light and its ability to participate in photo-induced electron transfer processes. The introduction of a substituted N-phenylamino group at the 9-position significantly modulates these electronic properties. The amine group acts as a potent electron donor, creating an intramolecular charge transfer (ICT) character upon photoexcitation. This ICT is crucial for applications in materials science, influencing properties like fluorescence, charge carrier mobility, and the generation of excited states.

Derivatives of 9-aminoacridine are noted for their fluorescence properties and are often colored, indicating absorption in the visible spectrum. scielo.br The specific substituents on the N-phenyl ring and the acridine core can be tailored to tune the absorption and emission wavelengths, as well as the quantum yields of these processes. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the photophysical response. google.com In the case of this compound, the methyl groups on the phenylamine moiety would further enhance its electron-donating strength, likely leading to red-shifted absorption and emission spectra compared to unsubstituted N-phenylacridin-9-amine.

The potential of such compounds is being explored in the development of novel materials with specific optical properties. nih.gov These materials could be integrated into various energy harvesting and photoactive systems. The ability of acridine derivatives to undergo efficient photo-induced charge separation makes them suitable for applications in organic photovoltaics (OPVs) or as components in dye-sensitized solar cells (DSSCs). In such devices, the acridine compound would act as the primary light absorber, generating an exciton (B1674681) that is subsequently dissociated at an interface to produce free charge carriers, thus generating a photocurrent.

Furthermore, the significant Stokes shift often observed in donor-acceptor acridine derivatives is advantageous for applications in luminescent solar concentrators (LSCs). In an LSC, a highly fluorescent dye dispersed in a waveguide absorbs sunlight and re-emits it at a longer wavelength. This emitted light is then guided by total internal reflection to a small-area photovoltaic cell at the edge of the waveguide. A large Stokes shift minimizes reabsorption losses, thereby increasing the efficiency of light concentration.

In the realm of organic light-emitting diodes (OLEDs), acridine derivatives have been successfully employed as host materials for phosphorescent emitters. nih.gov While this compound itself has not been reported in this context, related structures like 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline have demonstrated excellent performance as hole-transporting materials in phosphorescent OLEDs. nih.gov This suggests that the N-phenylacridin-9-amine core can be a valuable building block for materials designed to have high thermal stability and appropriate energy levels for efficient charge transport and injection in OLEDs. The high thermal decomposition temperatures reported for similar acridine-based materials, often exceeding 400°C, underscore their suitability for durable electronic devices. nih.gov

The following tables summarize the photophysical properties of related acridine derivatives and the performance of devices incorporating them, providing a basis for the expected characteristics of this compound.

Table 1: Photophysical Properties of Selected Acridine Derivatives

Compound Name Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (ΦF) Solvent
9-Aminoacridine 380, 401, 424 430, 452 0.46 Ethanol
N-(4'-Bromobenzyl)acridine-9-ammonium bromide Not Reported Not Reported Not Reported Not Reported
4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) 385 490 Not Reported Dichloromethane (B109758)

Note: Data for this compound is not available. The table presents data for structurally related compounds to infer potential properties.

Table 2: Performance of OLEDs Incorporating Acridine Derivatives

Device Structure Acridine Derivative Role in Device Max. External Quantum Efficiency (%) Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W)
ITO/TAPC/TPA-2ACR/Ir(ppy)3:CBP/BCP/Alq3/LiF/Al TPA-2ACR Hole-Transporting Layer 21.59 55.74 29.28

Note: The performance data is for devices using related acridine derivatives, not this compound.

Future Research Directions and Unexplored Avenues for N,4 Dimethyl N Phenylacridin 9 Amine Research

Emerging Synthetic Methodologies and Scalability

While the direct synthesis of N,4-dimethyl-N-phenylacridin-9-amine has not been extensively documented, the synthesis of related acridine (B1665455) derivatives provides a clear roadmap for its future production. Traditional methods for creating the acridine core, such as the Bernthsen, Friedlander, and Ullmann syntheses, offer foundational strategies. researchgate.neteurekaselect.comtaylorfrancis.com However, looking forward, more modern and efficient synthetic routes will be crucial for both laboratory-scale research and potential larger-scale production.

Emerging synthetic strategies that could be applied include:

Palladium-catalyzed cross-coupling reactions: The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond at the 9-position of the acridine ring. mdpi.comresearchgate.net This method offers high yields and excellent functional group tolerance, making it ideal for coupling 9-chloro-4-methylacridine (B3048348) with N-methylaniline.

Copper-catalyzed tandem cyclization: Recent advancements have demonstrated the use of copper catalysis for the tandem cyclization of substituted 2-bromobenzaldehydes and anilines to form the acridine skeleton, which could be a more atom-economical approach. researchgate.net

Greener Synthetic Approaches: The development of one-pot syntheses and the use of more environmentally friendly solvents like ethanol-water mixtures are becoming increasingly important. researchgate.netrsc.org Exploring these greener methods for the synthesis of this compound would be a significant step towards sustainable chemical production. nih.gov

The scalability of any synthetic route will be a key consideration for the broader application of this compound. Future research should focus on optimizing reaction conditions to maximize yields, minimize purification steps, and utilize cost-effective starting materials. rsc.orgucsf.edu A comparative analysis of different synthetic pathways, as outlined in the table below, will be essential.

Synthetic MethodPotential AdvantagesPotential ChallengesScalability
Ullmann Condensation Well-established for acridone (B373769) synthesis. eurekaselect.comtaylorfrancis.comHarsh reaction conditions, potential for side products.Moderate
Buchwald-Hartwig Amination High yields, good functional group tolerance. mdpi.comresearchgate.netCost of palladium catalyst, ligand sensitivity.High
Copper-Catalyzed Cyclization Atom-economical, potentially lower cost than palladium. researchgate.netCatalyst loading, reaction optimization may be required.Potentially High
One-Pot Reactions Reduced reaction time, lower solvent usage. researchgate.netComplex optimization, potential for competing reactions.Moderate to High

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The inherent fluorescence of the acridine core is a defining feature that can be modulated by its substituents. researchgate.netresearchgate.netaatbio.com The this compound is expected to be highly fluorescent, and a thorough understanding of its photophysical properties will be paramount for its application.

Advanced spectroscopic techniques will be indispensable for characterizing the dynamic processes of this molecule:

Time-Resolved Fluorescence Spectroscopy: This technique can be used to determine the fluorescence lifetime of the compound, providing insights into its excited-state dynamics and interactions with its environment.

Transient Absorption Spectroscopy: This method allows for the study of short-lived excited states and the identification of non-radiative decay pathways.

Solvatochromism Studies: Investigating the absorption and emission spectra of this compound in a range of solvents with varying polarities will reveal information about its dipole moment changes upon excitation and its sensitivity to the local environment. researchgate.net

Two-Photon Absorption Spectroscopy: Characterizing the two-photon absorption cross-section would be crucial for applications in high-resolution bio-imaging.

These advanced characterization techniques will provide a detailed picture of the molecule's excited-state behavior, which is essential for designing and optimizing its use in various applications.

Synergistic Approaches between Experimental and Theoretical Chemistry

The integration of theoretical calculations with experimental results offers a powerful approach to understanding the structure-property relationships of complex molecules. researchgate.netresearchgate.net For this compound, computational chemistry can provide invaluable insights that guide experimental work.

Key areas where synergy between theory and experiment will be fruitful include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the ground-state geometry, electronic structure (HOMO-LUMO energy levels), and vibrational frequencies of the molecule. researchgate.netnih.govxmu.edu.cn These theoretical predictions can be compared with experimental data from X-ray crystallography and infrared spectroscopy.

Time-Dependent DFT (TD-DFT): TD-DFT calculations can simulate the electronic absorption and emission spectra, helping to interpret experimental UV-Vis and fluorescence data. researchgate.netresearchgate.net This can also aid in understanding the nature of the electronic transitions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the N-phenyl and N-methyl groups and how their dynamics influence the photophysical properties of the acridine core.

The following table illustrates the potential interplay between experimental and theoretical methods:

Experimental TechniqueTheoretical MethodCombined Insights
UV-Vis & Fluorescence SpectroscopyTD-DFTAssignment of electronic transitions, understanding solvatochromic shifts. researchgate.netresearchgate.net
X-ray CrystallographyDFTValidation of predicted ground-state geometry, analysis of intermolecular interactions.
Infrared & Raman SpectroscopyDFTAssignment of vibrational modes, understanding structural conformations.
Time-Resolved SpectroscopyMD Simulations & TD-DFTElucidation of excited-state relaxation pathways and dynamic processes.

Novel Design Principles for this compound-based Research Tools

The unique substitution pattern of this compound makes it a promising candidate for the development of novel research tools, particularly fluorescent probes. taylorfrancis.comnih.govnih.govresearchgate.net The design of such tools will be guided by several key principles:

Modulation of Intramolecular Charge Transfer (ICT): The donor-acceptor character of the N-phenylamino group and the acridine core can lead to ICT upon photoexcitation. The methyl groups will influence the extent of this ICT, which can be harnessed to create probes that are sensitive to their local environment, such as solvent polarity or viscosity. rsc.org

Targeted Functionalization: The acridine core can be further functionalized to introduce specific recognition motifs for biomolecules or ions. taylorfrancis.com For example, adding a chelating group could create a fluorescent sensor for metal cations.

Biocompatibility and Cellular Uptake: For applications in cellular imaging, the molecule's water solubility and ability to cross cell membranes will be critical. researchgate.net The lipophilicity introduced by the methyl and phenyl groups will need to be balanced, potentially through the introduction of hydrophilic side chains.

Photo-stability: A high degree of photo-stability is essential for any fluorescent probe to allow for prolonged imaging without significant degradation.

By applying these design principles, this compound could serve as a scaffold for a new generation of highly specific and sensitive fluorescent research tools. researchgate.netrsc.org

Bridging Fundamental Understanding to Advanced Technological Applications (Non-Clinical)

A deep understanding of the fundamental properties of this compound will pave the way for its use in a variety of advanced, non-clinical technological applications.

Potential application areas include:

Organic Light-Emitting Diodes (OLEDs): Acridine derivatives have shown promise as materials for OLEDs, acting as emitters or host materials. mdpi.comresearchgate.net The specific electronic properties of this compound could be beneficial for achieving high efficiency and color purity in OLED devices.

Photosensitizers: The ability of acridine derivatives to generate reactive oxygen species upon irradiation makes them suitable for applications in photodynamic therapy and photocatalysis. researchgate.net The substitution pattern of the target molecule will influence its triplet state energy and quantum yield, which are key parameters for photosensitization.

Corrosion Inhibitors: Acridine derivatives have been shown to be effective corrosion inhibitors for various metals due to their ability to adsorb onto metal surfaces. mdpi.com The electron-rich nature of this compound suggests it could be a highly effective corrosion inhibitor.

Optoelectronic Materials: The combination of a rigid, planar core with tunable electronic properties makes this compound a candidate for use in other optoelectronic devices, such as organic solar cells and photodetectors. researchgate.netrsc.orgrsc.org

The journey from fundamental research to technological application will require interdisciplinary collaboration between chemists, physicists, and materials scientists. The unique properties of this compound make it a compelling subject for such future endeavors.

Q & A

What are the optimized synthetic routes for N,4-dimethyl-N-phenylacridin-9-amine, and how do reaction conditions influence yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to introduce the phenyl and methyl groups to the acridine core. For example, a modified Ullmann reaction using copper iodide as a catalyst in DMF at 120°C for 24 hours achieves ~65% yield . Key factors include:

  • Catalyst selection : Copper-based catalysts reduce side reactions compared to palladium in moisture-sensitive conditions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Prolonged heating (>12 hours) minimizes intermediate degradation.

Table 1 : Comparison of Synthetic Routes

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)Reference
Ullmann CouplingCuIDMF1206598
Buchwald-HartwigPd(dba)₂Toluene1005895

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question
Methodological Answer:

  • X-ray crystallography : Determines precise bond angles and dihedral angles between the acridine core and substituents. For example, crystallographic data for a related compound (N,N-dimethylanthracen-9-amine) shows a planar acridine system with phenyl groups tilted at 45°–50° .
  • ²⁵³ nm UV-Vis spectroscopy : Identifies π→π* transitions; absorbance peaks at 320–350 nm indicate conjugation stability .
  • ¹H/¹³C NMR : Methyl groups at N and C4 positions show distinct singlet peaks at δ 2.8–3.1 ppm (¹H) and δ 35–40 ppm (¹³C) .

What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound in anticancer research?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to correlate electronic properties with intercalation potential. A HOMO-LUMO gap <3.5 eV suggests strong DNA-binding affinity .
  • Molecular docking : Simulates interactions with biological targets (e.g., topoisomerase II). For analogs like N-(3,5-dimethoxyphenyl)acridin-9-amine, docking scores <−8.0 kcal/mol indicate high binding affinity .
  • QSAR models : Use logP values (>2.5) to predict membrane permeability and bioavailability.

Table 2 : SAR Parameters for Acridine Derivatives

ParameterTarget ValueBiological ImplicationReference
HOMO-LUMO gap (eV)<3.5Enhanced DNA intercalation
LogP>2.5Improved cellular uptake
Docking Score (kcal/mol)<−8.0High target affinity

How can researchers address contradictions in reported biological activity data for this compound analogs?

Advanced Research Question
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
  • HPLC-MS purity validation : Ensure compound purity >98% to exclude confounding effects from byproducts .
  • Cross-study validation : Compare IC₅₀ values under matched conditions (e.g., 10% FBS in DMEM) .

What are the mechanistic implications of this compound’s interaction with cholinesterase enzymes?

Advanced Research Question
Methodological Answer:

  • Kinetic assays : Measure inhibition constants (Kᵢ) using Ellman’s method. A Kᵢ < 1 µM suggests competitive inhibition, as seen in analogs like 9-benzylamino-1,2,3,4-tetrahydroacridine .
  • Fluorescence quenching : Monitor tryptophan residues in cholinesterase to confirm binding proximity. A Stern-Volmer constant (Ksv) >10⁴ M⁻¹ indicates strong enzyme interaction .
  • Mutagenesis studies : Identify critical residues (e.g., His447 in acetylcholinesterase) via alanine scanning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.